N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide
Description
Chemical Identity:
N,N-Dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide (commonly referred to as PJ34) is a phenanthridine-derived compound with the molecular formula C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol . It exists as a hydrochloride salt (CAS: 344458-15-7) in its bioactive form and is stored at -20°C to maintain stability .
Mechanistic Profile:
PJ34 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair and cell survival under oxidative stress . Beyond PARP inhibition, PJ34 also exhibits broad-spectrum antiviral activity by targeting the N-terminal RNA-binding domain (NTD) of coronavirus (CoV) nucleocapsid (N) proteins, thereby disrupting viral replication .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15/h3-9H,10H2,1-2H3,(H,18,21) |
InChI Key |
SAMPCPXASLJTOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide typically involves the reaction of 2-aminophenanthridine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthridine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PJ34 hydrochloride, also known as N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, is a chemical compound with diverse applications, particularly in scientific research . It is a hydrochloride salt derived from PJ34 and hydrochloric acid .
Chemical Properties and Structure
- Molecular Formula C17H17N3O2.ClH
- Molecular Weight 331.8 g/mol
- IUPAC Name 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride
- InChI Key RURAZZMDMNRXMI-UHFFFAOYSA-N
- SMILES CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl
Applications in Scientific Research
PJ34 hydrochloride has a variety of roles, including:
- Angiogenesis Inhibitor PJ34 hydrochloride can inhibit the formation of new blood vessels .
- Anti-Inflammatory Agent It has properties that reduce inflammation .
- Antiatherosclerotic Agent It can help prevent or reduce the buildup of plaque in arteries .
- Antineoplastic Agent PJ34 hydrochloride may be used to inhibit or prevent the growth of tumors .
- Apoptosis Inducer The compound can induce programmed cell death in certain cells .
- Cardioprotective Agent It helps protect the heart .
- NAD(+) ADP-Ribosyltransferase Inhibitor PJ34 hydrochloride acts as an inhibitor of EC 2.4.2.30, an enzyme involved in ADP-ribosylation .
- Neuroprotective Agent It protects nerve cells from damage .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can modulate cellular responses to DNA damage .
Comparison with Similar Compounds
Structural and Functional Distinctions
- PJ34 vs. PJ97A: PJ97A, the nonpolar parent compound of PJ34, lacks the dimethylamino group, reducing solubility and PARP affinity .
- PJ34 vs.
- PJ34 vs. Hydroxychloroquine : Unlike hydroxychloroquine, which targets host cell membranes, PJ34 directly inhibits viral RNA packaging .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for producing N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide?
The synthesis of this compound requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to enhance solubility and reaction efficiency.
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and minimize side products.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures high purity. Analytical validation via NMR spectroscopy (for structural confirmation) and mass spectrometry (for molecular weight verification) is critical .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- 1H/13C NMR : Resolves the acetamide moiety (δ ~2.8–3.2 ppm for N,N-dimethyl groups) and phenanthridinone aromatic protons (δ ~7.0–8.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for determining crystal packing and hydrogen-bonding patterns, crucial for understanding intermolecular interactions .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH/OH groups if present .
Q. What are the primary biological targets or applications identified for this compound?
The compound (also known as PJ34) is a poly(ADP-ribose) polymerase (PARP) inhibitor with demonstrated roles in:
- Anticancer research : Disrupts mitotic spindle assembly in human cancer cells by inhibiting tankyrase1 .
- Antivirulence : Inhibits bacterial mono-ADP-ribosyltransferase (mART) toxins, competing with NAD+ binding .
- Genotoxicity mitigation : Reduces DNA damage induced by chemotherapeutic agents like melphalan in myeloma cells .
Advanced Research Questions
Q. How does the compound’s mechanism of PARP inhibition differ from other inhibitors, and what experimental models validate this?
- Mechanistic specificity : PJ34 binds competitively to the NAD+ active site of PARP-1/2, blocking ADP-ribosylation. Unlike non-phenanthrene inhibitors (e.g., ABT888), its phenanthridinone core enhances stacking interactions with aromatic residues .
- Validation models :
- In vitro enzyme assays : Measure IC50 values using recombinant PARP proteins.
- Cell-based studies : Assess PARP activity via Western blotting for poly(ADP-ribose) (PAR) accumulation .
Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?
- Contradiction : PJ34 exhibits both cytoprotective (e.g., reducing genotoxicity) and cytotoxic (e.g., mitotic spindle disruption) effects depending on concentration and cell type .
- Resolution :
- Dose-response profiling : Establish threshold concentrations for dual effects using viability assays (e.g., MTT) and cell cycle analysis (flow cytometry).
- Kinetic studies : Time-lapse microscopy to track spindle dynamics vs. PARP inhibition timelines .
Q. What strategies optimize crystallographic data quality for this compound, given its structural complexity?
- Crystallization conditions : Use slow vapor diffusion with PEG-based precipitants to stabilize the phenanthridinone core.
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios for weakly diffracting crystals.
- Refinement : SHELXL’s constraints (e.g., DFIX for hydrogen bonding) and validation tools (e.g., Rfree) ensure model accuracy .
Q. How do structural modifications (e.g., substituents on the phenanthridinone ring) impact bioactivity?
- SAR insights :
- Electron-withdrawing groups (e.g., -Cl at position 6) enhance PARP-1 affinity by 2–3 fold .
- N,N-dimethyl acetamide : Critical for membrane permeability; replacing dimethyl with bulkier groups reduces cellular uptake .
- Methodology :
- Molecular docking : Simulate binding poses using PARP-1 crystal structures (PDB: 3L3M).
- Free-energy perturbation (FEP) : Quantify substituent effects on binding thermodynamics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
